
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine is an organic compound that features a pyran ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor such as a 1,5-diene.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine.
Coupling Reaction: The final step involves coupling the pyran and pyrazole rings through a nucleophilic substitution reaction, where the amine group of the pyrazole ring reacts with a suitable electrophile on the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, the compound may bind to a specific enzyme and inhibit its activity, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydro-2h-pyran-2-yl)-N-methylmethanamine: This compound is similar but lacks the pyrazole ring.
N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine: This compound is similar but lacks the pyran ring.
Uniqueness: 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((1,3,5-trimethyl-1h-pyrazol-4-yl)methyl)methanamine is unique due to the presence of both the pyran and pyrazole rings, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C13H21N3O |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-pyran-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N3O/c1-10-13(11(2)16(3)15-10)9-14-8-12-6-4-5-7-17-12/h5,7,12,14H,4,6,8-9H2,1-3H3 |
InChI-Schlüssel |
SPEVVSBGFRIGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)CNCC2CCC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


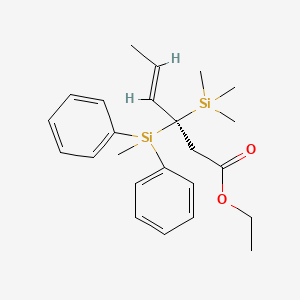
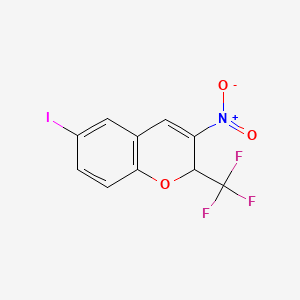

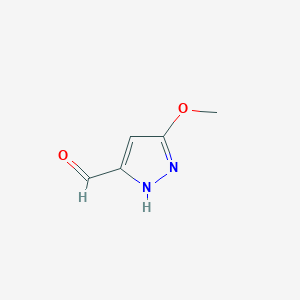
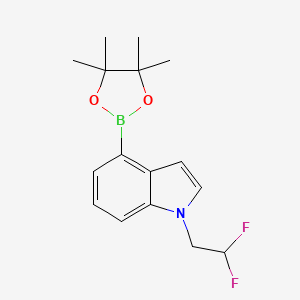
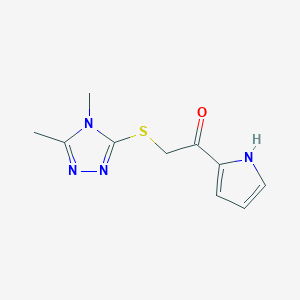


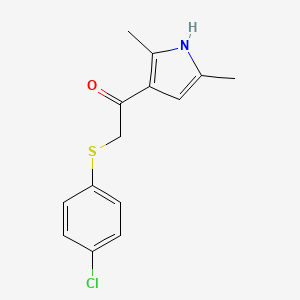
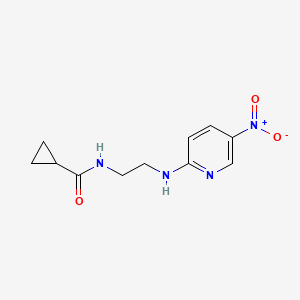
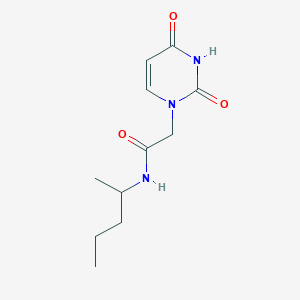
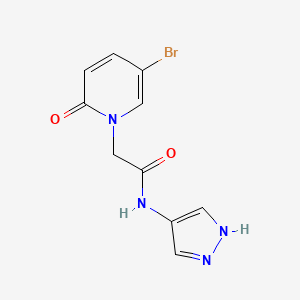
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

